Tribromoiridium;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

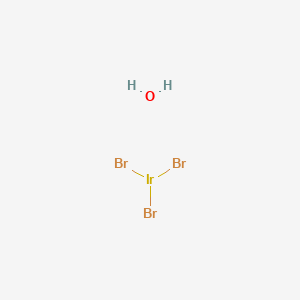

Tribromoiridium;hydrate, also known as iridium(III) bromide hydrate, is a chemical compound with the formula IrBr₃·xH₂O. It is a crystalline substance that contains iridium in the +3 oxidation state, coordinated with three bromide ions and water molecules. This compound is known for its high solubility in water and is used in various chemical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tribromoiridium;hydrate can be synthesized through the reaction of iridium metal or iridium(III) oxide with hydrobromic acid. The reaction typically involves dissolving iridium or its oxide in concentrated hydrobromic acid, followed by crystallization to obtain the hydrate form. The reaction conditions include:

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete dissolution and reaction.

Purification: Crystallization from the solution to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced by reacting iridium metal with bromine gas in the presence of water. This method ensures a high yield and purity of the compound. The process involves:

Reactants: Iridium metal, bromine gas, and water.

Reaction Vessel: A corrosion-resistant reactor to handle bromine gas.

Temperature and Pressure: Controlled conditions to optimize the reaction rate and yield.

Análisis De Reacciones Químicas

Types of Reactions

Tribromoiridium;hydrate undergoes various chemical reactions, including:

Oxidation: The iridium center can be oxidized to higher oxidation states using strong oxidizing agents.

Reduction: The compound can be reduced to lower oxidation states or elemental iridium using reducing agents.

Substitution: The bromide ligands can be substituted with other ligands such as chloride, nitrate, or organic ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligand exchange reactions using appropriate salts or acids.

Major Products Formed

Oxidation: Higher oxidation state iridium compounds such as iridium(IV) oxide.

Reduction: Elemental iridium or lower oxidation state iridium compounds.

Substitution: Iridium complexes with different ligands, such as iridium(III) chloride.

Aplicaciones Científicas De Investigación

Tribromoiridium;hydrate has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.

Medicine: Explored for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in the production of iridium-based materials and as a precursor for other iridium compounds.

Mecanismo De Acción

The mechanism of action of tribromoiridium;hydrate involves its ability to coordinate with various ligands and participate in redox reactions. The iridium center can undergo changes in oxidation state, facilitating electron transfer processes. In biological systems, it can interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- Iridium(III) chloride hydrate (IrCl₃·xH₂O)

- Iridium(III) acetylacetonate (Ir(C₅H₇O₂)₃)

- Iridium(III) nitrate hydrate (Ir(NO₃)₃·xH₂O)

Uniqueness

Tribromoiridium;hydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Compared to iridium(III) chloride hydrate, it offers different reactivity and solubility properties, making it suitable for specific applications in catalysis and material science.

Actividad Biológica

Tribromoiridium;hydrate, with the chemical formula Br3H2IrO, is a compound that has garnered interest in various fields, including catalysis and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of iridium, a transition metal known for its catalytic properties. The compound typically exists as a hydrate, which influences its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Catalytic Activity : Iridium compounds are known to catalyze various biochemical reactions, including those involved in drug metabolism and synthesis.

- Interaction with Biological Molecules : The compound may interact with proteins and nucleic acids, potentially leading to alterations in their structure and function.

- Antimicrobial Properties : Some studies suggest that iridium-based compounds exhibit antimicrobial activity, which could be beneficial in treating infections.

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of iridium complexes, including this compound. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry (2021) | Induction of apoptosis in cancer cells through mitochondrial pathways. |

| European Journal of Inorganic Chemistry (2020) | Demonstrated selective toxicity towards tumor cells compared to normal cells. |

Antimicrobial Effects

Research conducted by the Institute of Microbial Technology explored the antimicrobial effects of various iridium compounds. This compound was found to inhibit the growth of several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Propiedades

IUPAC Name |

tribromoiridium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXFKPVKJZGJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ir](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2IrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583719 |

Source

|

| Record name | Tribromoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317828-27-6 |

Source

|

| Record name | Tribromoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.